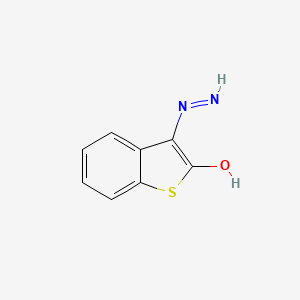

Thionaphthenquinone 3-Hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thionaphthenquinone 3-Hydrazone, also known as THQH, is a chemical compound found in a variety of natural and synthetic sources. It is a member of the thionaphthenquinone family of compounds and is of particular interest in the scientific community due to its various applications in scientific research. It has been studied extensively for its potential use in the synthesis of new compounds, its biochemical and physiological effects, and its potential applications in the medical field.

科学的研究の応用

Synthesis of Bioactive Compounds

Thionaphthenquinone 3-Hydrazone serves as a precursor in the synthesis of various bioactive compounds. It’s involved in the formation of hydrazones, which are known for their broad spectrum of biological activities, including anti-inflammatory and analgesic properties . These compounds are significant in medicinal chemistry due to their potential therapeutic applications.

Development of Anticancer Agents

Hydrazones, such as Thionaphthenquinone 3-Hydrazone, have been studied for their role in inducing programmed cell death pathways like apoptosis and autophagy in cancer cells . This makes them valuable in the design of novel anticancer agents that can target specific cell death pathways, offering a promising approach to cancer treatment.

Chemometric Analysis

Thionaphthenquinone 3-Hydrazone is used in chemometric approaches to monitor reactions . This application is crucial in understanding reaction profiles and optimizing synthesis processes, which is beneficial for developing effective methods for preparing bioactive compounds.

Antimicrobial Activity

The antimicrobial properties of Thionaphthenquinone 3-Hydrazone derivatives are evaluated against various bacterial strains . This application is essential in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance.

Coordination Chemistry

Thionaphthenquinone 3-Hydrazone exhibits excellent coordination ability, making it a topic of interest in coordination chemistry . Its derivatives can form complexes with metals, which can be explored for various applications, including catalysis and material science.

Colorimetric Sensors

Derivatives of Thionaphthenquinone 3-Hydrazone can undergo color changes in response to external stimuli, such as temperature . This property is utilized in developing colorimetric sensors that have applications in environmental monitoring and diagnostics.

作用機序

Target of Action

Thionaphthenquinone 3-Hydrazone is a type of hydrazone derivative . Hydrazone derivatives have been found to exhibit antinociceptive and anti-inflammatory effects .

Mode of Action

Hydrazone derivatives have been found to attenuate nociceptive behavior and the inflammatory response in mice . They can block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .

Biochemical Pathways

Hydrazone derivatives, including Thionaphthenquinone 3-Hydrazone, may affect cell death pathways like apoptosis and autophagy . These are the two most accepted cancer-related programmed cell death (PCD) pathways . By interacting with these pathways, Thionaphthenquinone 3-Hydrazone could potentially influence the progression of diseases like cancer .

Result of Action

The result of Thionaphthenquinone 3-Hydrazone’s action is the attenuation of nociceptive behavior and the inflammatory response in mice . This suggests that the compound could have potential therapeutic applications in the management of pain and inflammation .

特性

IUPAC Name |

3-diazenyl-1-benzothiophen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFPVRGAQBTRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)O)N=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thionaphthenquinone 3-Hydrazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

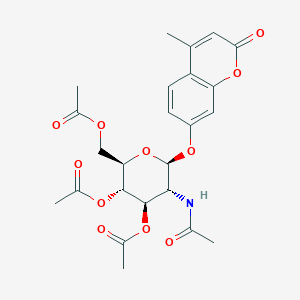

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

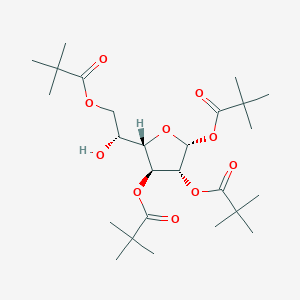

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

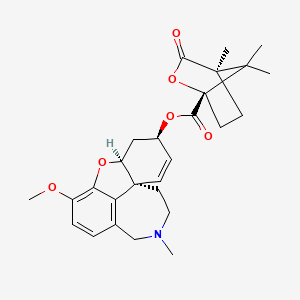

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)